molecular formula C9H17ClO2 B14424546 Hexyl 2-chloropropanoate CAS No. 86711-72-0

Hexyl 2-chloropropanoate

Cat. No.: B14424546
CAS No.: 86711-72-0
M. Wt: 192.68 g/mol
InChI Key: CKKHJCOIGGVMAZ-UHFFFAOYSA-N
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Description

Hexyl 2-chloropropanoate is an ester derivative of 2-chloropropanoic acid, featuring a hexyl alcohol moiety. Its molecular formula is C₉H₁₇ClO₂, with a molecular weight of 192.68 g/mol (calculated).

Properties

CAS No.

86711-72-0

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

hexyl 2-chloropropanoate

InChI

InChI=1S/C9H17ClO2/c1-3-4-5-6-7-12-9(11)8(2)10/h8H,3-7H2,1-2H3

InChI Key

CKKHJCOIGGVMAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with hexanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Hexyl 2-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminium hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed:

    Hydrolysis: 2-chloropropanoic acid and hexanol.

    Reduction: Hexyl 2-chloropropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Hexyl 2-chloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexyl 2-chloropropanoate involves its interaction with specific molecular targets. For instance, when used as a reagent, it may act as an alkylating agent, transferring its hexyl group to other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Hexyl 2-chloropropanoate with analogous hexyl esters and chlorinated derivatives, using data from and inferred properties:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Polarity) Key Features
This compound C₉H₁₇ClO₂ 192.68 ~200–210 (est.) Low in water; soluble in organic solvents Chlorine enhances polarity and reactivity
Hexyl decanoate C₁₆H₃₂O₂ 256.43 295–300 Insoluble in water Long aliphatic chain; lipophilic
Hexyl isobutyrate C₁₀H₂₀O₂ 172.27 170–175 Low water solubility Branched chain lowers boiling point
Hexyl lactate C₉H₁₈O₃ 174.23 230–235 Partially miscible in water Hydroxyl group increases polarity
Hexyl phenylacetate C₁₄H₂₀O₂ 220.31 265–270 Insoluble in water Aromatic group adds rigidity
Hexyl 2-amino-3-phenylpropanoate HCl C₁₅H₂₄ClNO₂ 285.81 N/A Soluble in polar solvents Amino and phenyl groups; salt form
Key Observations:
  • Chlorine Impact: The chlorine atom in this compound increases its molecular weight compared to non-chlorinated analogs like hexyl isobutyrate. It also raises the boiling point (estimated 200–210°C) due to enhanced dipole-dipole interactions .
  • Solubility: Like other hexyl esters, this compound is poorly soluble in water but miscible with organic solvents. The chlorine atom may slightly improve solubility in polar aprotic solvents (e.g., acetone) compared to purely aliphatic esters.

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